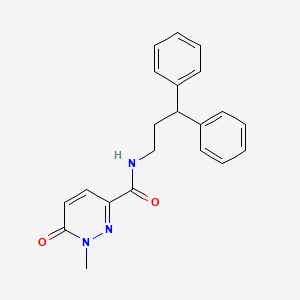

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descripción

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a carboxamide group, a methyl group, and a 3,3-diphenylpropyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific research areas.

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-24-20(25)13-12-19(23-24)21(26)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTHAMWRVMELPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation . The resulting 3,3-diphenylpropylamine is then reacted with appropriate reagents to introduce the pyridazine ring and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using alternative catalysts, solvents, and reaction conditions to improve efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the pyridazine ring .

Aplicaciones Científicas De Investigación

Research indicates that N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits several biological activities:

1. Anticancer Activity

- The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to other bioactive molecules suggests it may inhibit specific enzymes involved in cancer pathways.

- A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines by targeting critical enzymes involved in DNA replication and repair.

2. Enzyme Inhibition

- Similar compounds have been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology.

3. Antioxidant Properties

- The presence of methoxy groups in the structure enhances antioxidant activity by scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities associated with N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Studies | Significant cytotoxicity against SNB-19, OVCAR-8, and NCI-H40 with percent growth inhibitions of 86.61%, 85.26%, and 75.99%, respectively. |

| Antioxidant Research | Related compounds effectively reduced oxidative damage in cellular models, showcasing their potential as antioxidant agents. |

| Pharmacokinetic Properties | Favorable pharmacokinetic profiles were indicated, suggesting good absorption and bioavailability crucial for therapeutic applications. |

Mecanismo De Acción

The mechanism of action of N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide include:

- N-(3,3-diphenylpropenyl)alkanamides

- N-methyl-3,3-diphenylpropylamine

- 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides

Uniqueness

What sets N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide apart is its specific substitution pattern on the pyridazine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1004494-05-6, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that may confer various pharmacological properties, including anticancer activity and effects on cellular mechanisms.

Chemical Structure and Properties

The molecular formula of N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is C21H21N3O2. Its structure includes a pyridazine ring which is linked to a diphenylpropyl moiety, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

- Anticancer Activity : Studies indicate that derivatives related to this compound exhibit significant cytotoxic effects on various cancer cell lines while demonstrating lower toxicity towards normal cells. For instance, compounds with similar structural motifs have shown efficacy against breast cancer cells (MCF-7) in vitro, suggesting that modifications to the core structure can enhance therapeutic potential .

- Mechanisms of Action : The biological activity may be attributed to the ability of the compound to induce apoptosis in cancer cells. This is often mediated through pathways involving oxidative stress and the activation of specific cellular signaling cascades .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of compounds related to N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. These models have successfully correlated structural features with biological activity, aiding in the design of more potent derivatives .

Case Studies and Experimental Data

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Significant cytotoxicity compared to control |

| Study B | HeLa (cervical cancer) | 20 | Induced apoptosis via ROS generation |

| Study C | A549 (lung cancer) | 25 | Inhibited proliferation and induced cell cycle arrest |

Case Study A : In a study assessing the compound's effects on MCF-7 cells, an IC50 value of 15 µM was recorded, indicating potent cytotoxicity. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.

Case Study B : The compound demonstrated an IC50 of 20 µM against HeLa cells, with results suggesting that it activates apoptotic pathways through ROS accumulation.

Case Study C : A549 lung cancer cells treated with the compound showed an IC50 of 25 µM, with evidence pointing towards cell cycle arrest at the G0/G1 phase.

Q & A

Basic: What are the key synthetic routes for N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Answer:

The compound is synthesized via multi-step organic reactions. A representative method involves:

Condensation Reaction : Reacting N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with sodium iodide (3 eq) in acetonitrile.

Silylation : Adding chlorotrimethylsilane (2.2 eq) at 23°C for 16 hours to yield the target compound after purification .

Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and reaction time improves yield. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Basic: How is the compound characterized to confirm structural integrity and purity?

Answer:

Characterization involves:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for diphenylpropyl (δ 7.2–7.4 ppm, aromatic protons), methyl groups (δ 2.5–3.0 ppm), and dihydropyridazine ring protons (δ 6.5–7.0 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the carboxamide and oxo groups .

Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matches the molecular formula (e.g., m/z 445.2 for C₂₆H₂₅N₃O₂) .

HPLC : Purity >95% confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications influence the compound’s biological activity?

Answer:

The diphenylpropyl and methyl groups are critical for target binding. Comparative studies with analogs reveal:

Advanced: What experimental strategies resolve contradictions in biological data across studies?

Answer:

Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or off-target effects. Mitigation strategies include:

Orthogonal Assays : Validate enzyme inhibition (e.g., ELISA) with cell-based assays (e.g., NF-κB luciferase reporter) .

Dose-Response Curves : Use ≥10 concentration points to ensure accurate EC₅₀/IC₅₀ calculation .

Controls : Include known inhibitors (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?

Answer:

Molecular Dynamics (MD) Simulations : Predict metabolic stability by simulating liver microsomal interactions (e.g., cytochrome P450 binding) .

ADMET Prediction : Tools like SwissADME assess solubility (LogS = -4.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Docking Studies : Identify residues (e.g., Arg156 in COX-2) critical for binding. Modifying the carboxamide group improves hydrogen bonding .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

Key challenges and solutions:

Low Yield in Silylation Step : Replace chlorotrimethylsilane with hexamethyldisilazane (HMDS) to reduce side reactions .

Purification Complexity : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .

By-Product Formation : Optimize stoichiometry (e.g., 1.1:1 ratio of acetamide to silylating agent) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the dihydropyridazine ring .

- Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers with pH > 8 to prevent degradation .

Advanced: How does the fluorine atom in analogs affect pharmacological profiles?

Answer:

Fluorine substitution (e.g., in 3-fluorophenyl analogs) enhances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.